molecular formula C8H5ClN2O B13004280 2-Chloro-5-(pyridin-3-yl)oxazole

2-Chloro-5-(pyridin-3-yl)oxazole

Cat. No.: B13004280
M. Wt: 180.59 g/mol
InChI Key: CYIAHBPTXTWJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chlorine and pyridine moieties in the oxazole ring makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-3-yl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted oxazoles depending on the nucleophile used.

    Oxidation Products: Oxazole N-oxides.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Chloro-5-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and pyridine moieties can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(pyridin-3-yl)oxazole is unique due to the presence of both chlorine and pyridine moieties in the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-5-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H

InChI Key

CYIAHBPTXTWJQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.